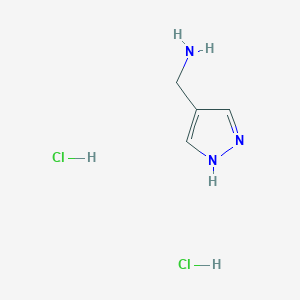(1H-Pyrazol-4-yl)methanamine dihydrochloride
CAS No.: 1172862-88-2
Cat. No.: VC3352909
Molecular Formula: C4H9Cl2N3
Molecular Weight: 170.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1172862-88-2 |
|---|---|
| Molecular Formula | C4H9Cl2N3 |
| Molecular Weight | 170.04 g/mol |
| IUPAC Name | 1H-pyrazol-4-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C4H7N3.2ClH/c5-1-4-2-6-7-3-4;;/h2-3H,1,5H2,(H,6,7);2*1H |
| Standard InChI Key | ZPDVQCYMZOCSKU-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1)CN.Cl.Cl |
| Canonical SMILES | C1=C(C=NN1)CN.Cl.Cl |
Introduction
(1H-Pyrazol-4-yl)methanamine dihydrochloride is a chemical compound with the CAS number 1172862-88-2. It belongs to the pyrazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a methanamine group attached to the pyrazole ring, forming a dihydrochloride salt. The compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
Synthesis and Applications
The synthesis of (1H-Pyrazol-4-yl)methanamine dihydrochloride typically involves several key steps, including the formation of the pyrazole ring and the subsequent attachment of the methanamine group. The compound can be sourced from various chemical suppliers, which provide detailed specifications and safety data sheets.
Pyrazole derivatives, including (1H-Pyrazol-4-yl)methanamine dihydrochloride, are often investigated for their pharmacological properties, such as anti-inflammatory, analgesic, and antimicrobial activities. These compounds can modulate biological activity through interactions with enzymes or receptors involved in various metabolic pathways, suggesting potential therapeutic applications in treating inflammatory diseases or neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume